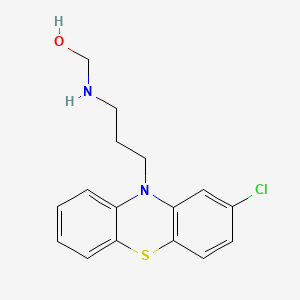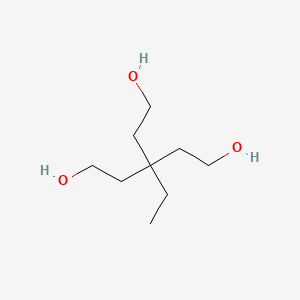
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O3 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 3-ethylpentane-1,5-diol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-ethylpentane-1,5-diol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like tetrahydrofuran (THF)
Reaction Conditions: The reaction is carried out at a temperature of 50-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 3-ethyl-3-(2-oxoethyl)pentane-1,5-dione or 3-ethyl-3-(2-carboxyethyl)pentane-1,5-diol.
Reduction: Formation of 3-ethyl-3-(2-hydroxyethyl)pentane or 3-ethylpentane-1,5-diol.
Substitution: Formation of 3-ethyl-3-(2-chloroethyl)pentane-1,5-diol or 3-ethyl-3-(2-aminoethyl)pentane-1,5-diol.
Scientific Research Applications
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)pentane-1,5-diol: Similar structure but lacks the ethyl group at the third carbon.
3-Ethylpentane-1,5-diol: Similar structure but lacks the hydroxyethyl group.
1,5-Pentanediol: A simpler diol with a straight-chain structure.
Uniqueness
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is unique due to the presence of both an ethyl group and a hydroxyethyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
18733-05-6 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-ethyl-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O3/c1-2-9(3-6-10,4-7-11)5-8-12/h10-12H,2-8H2,1H3 |
InChI Key |
XDBVUAKSGMWTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCO)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)

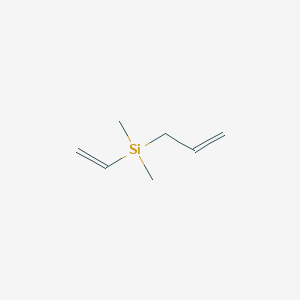
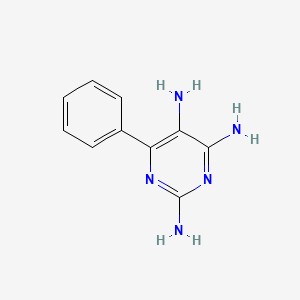

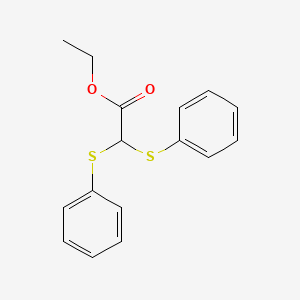
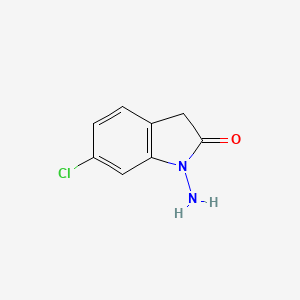
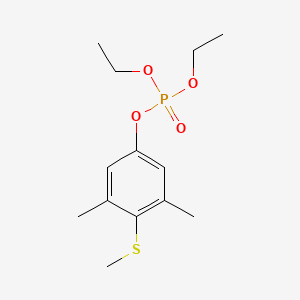

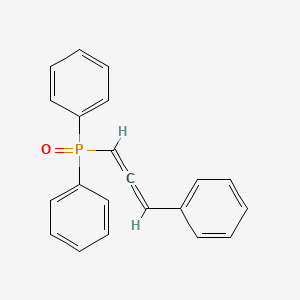

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
